molecular formula C14H18ClN3S B13728881 4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride

4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride

Cat. No.: B13728881
M. Wt: 295.8 g/mol
InChI Key: UZBWRLATDXGQJM-YDALLXLXSA-N
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Description

4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a tetrahydronaphthalene moiety, and an aminomethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and thiourea under acidic or basic conditions.

    Introduction of the Tetrahydronaphthalene Moiety: This step involves the alkylation or acylation of the imidazole ring with a tetrahydronaphthalene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aminomethyl group may enhance the compound’s binding affinity to its targets, while the tetrahydronaphthalene moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound also features an aminomethyl group but lacks the imidazole and tetrahydronaphthalene moieties.

    4-Aminocoumarin derivatives: These compounds have an amino group and a coumarin ring, offering different chemical properties and applications.

Uniqueness

4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride is unique due to its combination of an imidazole ring, a tetrahydronaphthalene moiety, and an aminomethyl group

Properties

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

4-(aminomethyl)-3-[(2S)-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride

InChI

InChI=1S/C14H17N3S.ClH/c15-8-13-9-16-14(18)17(13)12-6-5-10-3-1-2-4-11(10)7-12;/h1-4,9,12H,5-8,15H2,(H,16,18);1H/t12-;/m0./s1

InChI Key

UZBWRLATDXGQJM-YDALLXLXSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C[C@H]1N3C(=CNC3=S)CN.Cl

Canonical SMILES

C1CC2=CC=CC=C2CC1N3C(=CNC3=S)CN.Cl

Origin of Product

United States

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